N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S2/c1-24(15-7-5-13(20)6-8-15)29(25,26)16-9-10-28-17(16)19-22-18(23-27-19)12-3-2-4-14(21)11-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOPFTMRWVBHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of sulfonamides and incorporates a thiophene moiety along with fluorinated phenyl groups and an oxadiazole ring. The structural formula can be represented as:
This structure is significant as the presence of fluorine atoms can enhance the lipophilicity and biological activity of the compound.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, in vitro assays have shown that analogs can inhibit the proliferation of various cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Apoptosis induction |
| MCF7 | 0.85 | G2/M phase arrest |
| A549 | 1.10 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal strains. The following table summarizes the antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been linked to the compound's ability to promote apoptosis in cancer cells.
Case Studies
A notable study explored the effects of this compound on various cancer models. In vivo experiments demonstrated significant tumor growth inhibition in xenograft models when treated with the compound compared to control groups. The study concluded that the compound's ability to induce apoptosis through ROS generation was pivotal in its antitumor efficacy.
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?
The synthesis typically involves multi-step reactions, including coupling of fluorophenyl precursors with oxadiazole and thiophene-sulfonamide backbones. Key steps may include:
- Palladium-catalyzed cross-coupling for constructing the oxadiazole-thiophene core.
- Sulfonamide formation via nucleophilic substitution between thiophene-sulfonyl chloride and methylated 4-fluorophenylamine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like dehalogenated intermediates . Purification often employs column chromatography or recrystallization .
Q. How is the compound structurally characterized in academic research?
Analytical workflows combine:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity and regiochemistry of fluorophenyl/oxadiazole groups.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs with fluorophenyl and oxadiazole motifs exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC 2–8 µg/mL) via sulfonamide-mediated folate pathway disruption.
- Kinase inhibition : Selectivity for tyrosine kinases due to oxadiazole-thiophene π-stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include:
- Dose-response normalization : Compare IC values across standardized assays (e.g., MTT for cytotoxicity).
- Structure-Activity Relationship (SAR) studies : Systematically modify fluorophenyl substituents to isolate electronic vs. steric effects .
- Analytical validation : Ensure compound stability in assay buffers via LC-MS monitoring .
Q. What methodologies are used to assess the compound’s metabolic stability in drug discovery?
Advanced protocols involve:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates .
- Isotopic labeling : F or C tags track metabolic pathways in real-time .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Computational and experimental approaches include:
- Molecular docking : Predict binding to ATP pockets of kinases (e.g., EGFR) using the oxadiazole ring as a hinge-binder.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to recombinant proteins.
- Mutagenesis studies : Validate target engagement by assessing resistance mutations in enzymatic assays .
Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity and bioactivity?
The electron-withdrawing fluorine alters:
- Oxadiazole ring stability : Enhances resistance to hydrolysis in physiological pH.
- Target binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
